In Vitro Motility Inhibition: Emodepside Demonstrates 2.1-2.4× Greater Potency than PF1022A Against Nematode Larvae
In head-to-head in vitro motility assays, emodepside exhibited significantly greater potency than its natural precursor PF1022A. Against Trichinella spiralis L1 larvae, the EC50 for emodepside was 0.02788 µg/mL compared to 0.05862 µg/mL for PF1022A [1]. Against Nippostrongylus brasiliensis L3 larvae, the EC50 for emodepside was 0.06188 µg/mL, while PF1022A required 0.1485 µg/mL to achieve the same effect [1].
| Evidence Dimension | EC50 for inhibition of larval motility |
|---|---|
| Target Compound Data | T. spiralis: 0.02788 µg/mL; N. brasiliensis: 0.06188 µg/mL |
| Comparator Or Baseline | PF1022A: T. spiralis: 0.05862 µg/mL; N. brasiliensis: 0.1485 µg/mL |
| Quantified Difference | 2.10-fold difference for T. spiralis; 2.40-fold difference for N. brasiliensis |
| Conditions | In vitro motility assay; L1 larvae of T. spiralis and L3 larvae of N. brasiliensis |
Why This Matters
This demonstrates that the semi-synthetic morpholinyl modifications in emodepside confer a quantifiable potency advantage over the natural product, justifying its selection for research on cyclooctadepsipeptide anthelmintics.
- [1] Kulke, D., Krücken, J., Demeler, J., Harder, A., Mehlhorn, H., & von Samson-Himmelstjerna, G. (2014). In vitro efficacy of cyclooctadepsipeptides and aminophenylamidines alone and in combination against third-stage larvae and adult worms of Nippostrongylus brasiliensis and first-stage larvae of Trichinella spiralis. Parasitology Research, 113(2), 737-746. View Source
